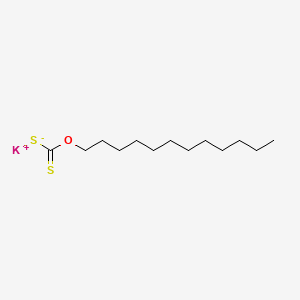

O-Dodecyl hydrogen dithiocarbonate, potassium salt

CAS No.: 7521-78-0

Cat. No.: VC16985253

Molecular Formula: C13H25KOS2

Molecular Weight: 300.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 7521-78-0 |

|---|---|

| Molecular Formula | C13H25KOS2 |

| Molecular Weight | 300.6 g/mol |

| IUPAC Name | potassium;dodecoxymethanedithioate |

| Standard InChI | InChI=1S/C13H26OS2.K/c1-2-3-4-5-6-7-8-9-10-11-12-14-13(15)16;/h2-12H2,1H3,(H,15,16);/q;+1/p-1 |

| Standard InChI Key | IQICNHWUOUBTNT-UHFFFAOYSA-M |

| Canonical SMILES | CCCCCCCCCCCCOC(=S)[S-].[K+] |

Introduction

Chemical Identity and Structural Properties

O-Dodecyl hydrogen dithiocarbonate, potassium salt belongs to the xanthate family, distinguished by its dithiocarbonate (-OCS₂⁻) group and 12-carbon alkyl chain. The compound’s IUPAC name, potassium dodecoxymethanedithioate, reflects its methanedithioate core substituted with a dodecyloxy group . Key identifiers include:

The potassium ion enhances aqueous solubility, while the dodecyl chain promotes lipophilicity, enabling dual solubility in polar and nonpolar media. X-ray crystallography and computational modeling suggest a bent conformation around the dithiocarbonate group, facilitating chelation with metal ions .

Synthesis and Production Methods

Conventional Synthesis Pathways

The synthesis typically involves a two-step nucleophilic substitution reaction:

-

Alkylation of Carbon Disulfide: Dodecyl alcohol reacts with carbon disulfide (CS₂) in an alkaline medium to form the dithiocarbonic acid intermediate:

This exothermic reaction requires strict temperature control (20–40°C) to prevent side reactions .

-

Purification: Crude product is recrystallized from ethanol or acetone to achieve >95% purity .

Alternative Approaches

Recent advances utilize surfactant templates, such as sodium dodecyl sulfate (SDS), to improve yield. For instance, reacting SDS with formaldehyde and CS₂ under acidic conditions yields a dithiocarbamate derivative with 89% efficiency . This method minimizes byproducts and scales effectively for industrial production.

Functional Applications

Heavy Metal Remediation

O-Dodecyl hydrogen dithiocarbonate exhibits remarkable adsorption capacities for toxic metals due to its dithiocarbonate group, which forms stable complexes via sulfur-metal bonds. Comparative data from recent studies include:

| Metal Ion | Adsorption Capacity (mg/g) | Removal Efficiency (%) | pH Range | Reference |

|---|---|---|---|---|

| Pb²⁺ | 79.14 | 99.91 | 1–7 | ACS Omega |

| Zn²⁺ | 111.70 | 98.48 | 1–7 | ACS Omega |

| Mn²⁺ | 191.01 | 97.99 | 1–7 | ACS Omega |

The adsorption follows Langmuir isotherm models (R² > 0.98), indicating monolayer chemisorption dominated by covalent interactions .

Industrial Surfactancy

The compound’s amphiphilic structure enables use as a flotation agent in mineral processing. Its dodecyl chain adheres to hydrophobic ore particles, while the dithiocarbonate group binds to metal surfaces, enhancing separation efficiency .

Comparative Analysis with Analogous Compounds

Structural analogs vary in alkyl chain length and functional groups, altering their physicochemical behavior:

| Compound | Molecular Formula | Key Properties |

|---|---|---|

| O-Octadecyl dithiocarbonate, K⁺ | C₁₈H₃₆KOS₂ | Higher lipophilicity; slower dissolution |

| O-Hexadecyl dithiocarbonate, K⁺ | C₁₆H₃₂KOS₂ | Moderate solubility; intermediate affinity |

| Potassium thiocyanate | KSCN | Lacks alkyl chain; limited metal binding |

O-Dodecyl hydrogen dithiocarbonate’s balanced chain length optimizes both solubility and adsorption kinetics, making it superior for wastewater treatment .

Research Advancements and Mechanistic Insights

Adsorption Kinetics

Pseudo-second-order models best describe the compound’s metal uptake, suggesting rate-limiting steps involve electron sharing between sulfur and metal ions . Activation energies range from 25–40 kJ/mol, consistent with chemisorption .

Selectivity in Multicomponent Systems

In ternary solutions (Pb²⁺, Zn²⁺, Mn²⁺), Pb²⁺ is preferentially adsorbed due to its higher covalent index (2.33 vs. 1.65 for Zn²⁺), which strengthens dithiocarbonate-Pb interactions .

Future Directions and Challenges

While O-Dodecyl hydrogen dithiocarbonate shows promise, critical gaps remain:

-

Toxicological Profiles: No data exist on its ecotoxicity or biodegradability.

-

Synthesis Scalability: Current methods require optimization for cost-effective ton-scale production.

-

Advanced Applications: Potential uses in battery recycling or catalytic systems remain unexplored.

Interdisciplinary studies integrating computational modeling, green chemistry, and environmental science are essential to unlock this compound’s full potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume